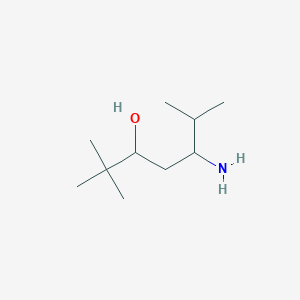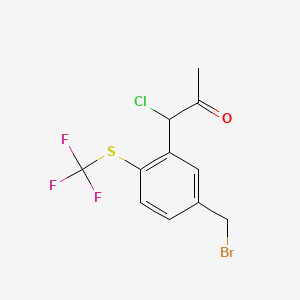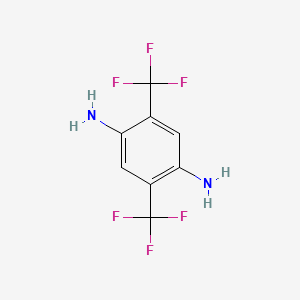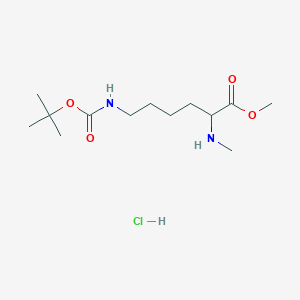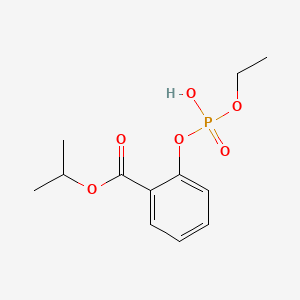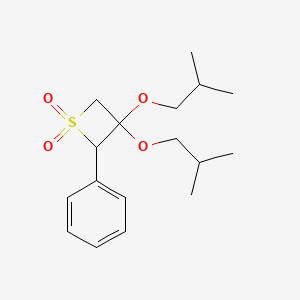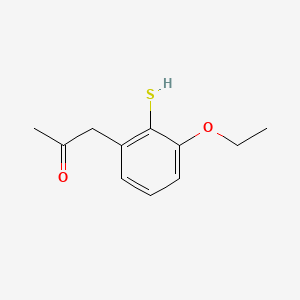
(e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid is an organic compound that features a fluorine atom, a pyridine ring, and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(pyridin-4-yl)benzaldehyde and malonic acid.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-fluoro-2-(pyridin-4-yl)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the acrylic acid moiety.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The fluorine atom and pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the compound.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid involves its interaction with specific molecular targets. The fluorine atom and pyridine ring can form strong interactions with enzymes and receptors, modulating their activity. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(e)-3-(4-Chloro-2-(pyridin-4-yl)phenyl)acrylic acid: Similar structure but with a chlorine atom instead of fluorine.
(e)-3-(4-Methyl-2-(pyridin-4-yl)phenyl)acrylic acid: Similar structure but with a methyl group instead of fluorine.
(e)-3-(4-Bromo-2-(pyridin-4-yl)phenyl)acrylic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (e)-3-(4-Fluoro-2-(pyridin-4-yl)phenyl)acrylic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H10FNO2 |
|---|---|
Molekulargewicht |
243.23 g/mol |
IUPAC-Name |
3-(4-fluoro-2-pyridin-4-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10FNO2/c15-12-3-1-10(2-4-14(17)18)13(9-12)11-5-7-16-8-6-11/h1-9H,(H,17,18) |
InChI-Schlüssel |
AUEDAEOGSUPEBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C2=CC=NC=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


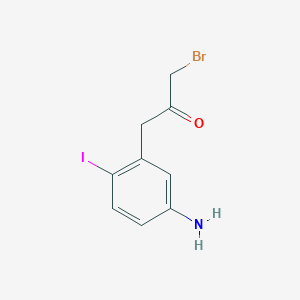
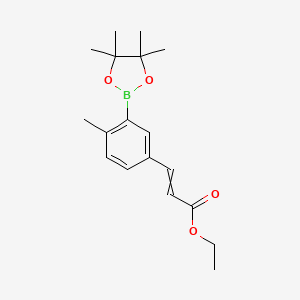

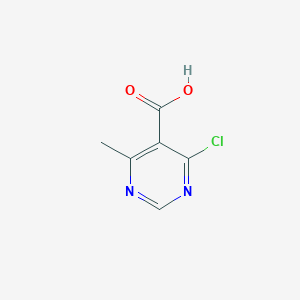
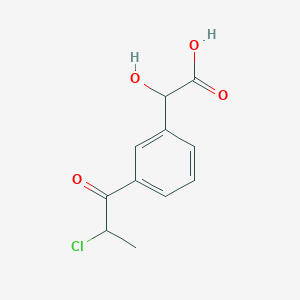
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)

